molecular formula C17H20FNO4S B2585428 4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide CAS No. 1351621-81-2

4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide

Cat. No. B2585428
CAS RN: 1351621-81-2
M. Wt: 353.41
InChI Key: NRXPCFQWCWMTTC-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide, also known as EFHPPBS, is a sulfonamide derivative that has shown potential as a therapeutic agent in the treatment of various diseases. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Potential in Cardiovascular Therapies

Studies have indicated the potential of certain benzenesulfonamide derivatives in cardiovascular therapies, particularly in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. For instance, endothelin (ET) receptor antagonists, such as bosentan (a benzenesulfonamide derivative), have shown effectiveness in preventing delayed cerebral vasospasm caused by subarachnoid hemorrhage (SAH) through oral administration. This suggests that similar compounds, including 4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide, could be explored for their efficacy in such conditions, potentially offering new avenues for treatment (Zuccarello et al., 1996).

Anticancer and Enzyme Inhibition

Benzenesulfonamide derivatives have been synthesized and tested for their cytotoxic activities and potential as enzyme inhibitors, particularly carbonic anhydrase (CA) inhibitors. These compounds have demonstrated interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. Additionally, some benzenesulfonamide derivatives have shown strong inhibition of human cytosolic isoforms hCA I and II, suggesting their potential in cancer therapy and enzyme inhibition research (Gul et al., 2016).

Neuroprotective and Cognitive Enhancing Properties

Certain sulfonamide compounds have been investigated for their neuroprotective and cognitive-enhancing properties, particularly in the context of aging and neurodegenerative diseases. For example, compounds like SB-399885, a sulfonamide derivative, have shown high affinity for receptors involved in cognitive processes and have demonstrated the ability to reverse age-dependent deficits in spatial learning and memory. This highlights the potential of this compound in similar neuropharmacological applications (Hirst et al., 2006).

Antimicrobial Activities

Research into benzenesulfonamide derivatives has also extended into antimicrobial activities, with certain compounds being synthesized and evaluated for their efficacy against various microbial strains. These studies aim to identify novel agents that can effectively combat microbial resistance, thereby contributing to the development of new antimicrobial therapies (Kumar et al., 2014).

properties

IUPAC Name

4-ethoxy-3-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S/c1-3-23-16-10-9-14(11-15(16)18)24(21,22)19-12-17(2,20)13-7-5-4-6-8-13/h4-11,19-20H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXPCFQWCWMTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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